N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring and a butanamide side chain
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biochemical targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Biochemical Pathways
For example, acetylcholinesterase inhibitors can affect cholinergic neurotransmission, impacting cognitive function .
Pharmacokinetics
A study on similar thiazole derivatives suggested that they have satisfactory drug-like characteristics and adme properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Biochemical Analysis
Biochemical Properties
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound exhibits inhibitory activity against AChE, suggesting its potential role in modulating cholinergic signaling .
Cellular Effects
The effects of this compound on cells are largely attributed to its interaction with AChE. By inhibiting AChE, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on AChE. It binds to AChE, leading to a decrease in the enzyme’s activity. This can result in changes in cholinergic signaling and potentially impact gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on AChE activity have been observed over time. The compound exhibits stable inhibitory activity against AChE, suggesting its potential for long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiazole ring.
Formation of the Butanamide Side Chain: The butanamide side chain can be attached through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the methoxyphenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole or tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole or methoxyphenyl derivatives.
Scientific Research Applications
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can be compared with other similar compounds, such as:
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide side chain instead of butanamide.
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]propionamide: Similar structure but with a propionamide side chain.
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide side chain.
The uniqueness of this compound lies in its specific combination of the methoxyphenyl group, thiazole ring, and butanamide side chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-5-13(17)16-14-15-12(9-19-14)10-6-4-7-11(8-10)18-2/h4,6-9H,3,5H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJYBYZTAEGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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